Naloxegol oxalate

Vue d'ensemble

Description

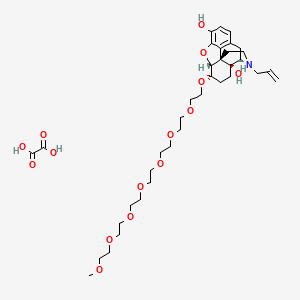

L'oxalate de naloxégol est un antagoniste opioïde sélectif périphérique développé par AstraZeneca. Il est principalement utilisé pour traiter la constipation induite par les opioïdes chez les patients adultes souffrant de douleurs chroniques non cancéreuses. Ce composé est un dérivé de la naloxone pégylée, ce qui lui permet de cibler sélectivement les récepteurs opioïdes périphériques sans traverser la barrière hémato-encéphalique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'oxalate de naloxégol est issue de la naloxone. Le procédé implique une pégylation, où des chaînes de polyéthylène glycol (PEG) sont attachées à la naloxone pour former le naloxégol. L'étape finale consiste à convertir le naloxégol en sa forme de sel d'oxalate. Cette nouvelle voie présente un rendement élevé et une pureté supérieure à 99,5 %, avec des impuretés minimes .

Méthodes de production industrielle : La production industrielle de l'oxalate de naloxégol suit un processus robuste et commercialement viable. La synthèse commence par le chlorhydrate de naloxone et se termine par le sel d'oxalate de naloxégol. Cette méthode concilie sécurité, efficacité et économie, ce qui la rend adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Step 1: Phenolic Group Protection

Naloxone’s phenolic hydroxyl group is protected using 2-methoxyethoxymethyl (MEM) chloride in dichloromethane with N,N-diisopropylethylamine as a base. This yields 3-O-MEM-naloxone (compound 3 ) with minimal impurities .

Step 2: Stereoselective Reduction

The ketone group in 3-O-MEM-naloxone is reduced to a secondary alcohol. Lithium tri-tert-butoxyaluminum hydride (LTBA) in toluene at 0–8°C achieves >99% stereoselectivity for the desired α-epimer (compound 8 ) .

| Reducing Agent | Conditions | Yield (%) | α/β Ratio |

|---|---|---|---|

| Sodium borohydride | Ethanol, 15–20°C | 80 | 70:30 |

| N-Selectride | THF, 20°C | 95 | 100:0 |

| LTBA | Toluene, 0–8°C, 2-methoxyethanol | 99.6 | 97.34:2.66 |

Table 1: Comparison of reducing agents for α-epimer selectivity .

Step 3: PEG-7 Alkylation

The hydroxyl group of 3-O-MEM-α-naloxol undergoes alkylation with PEG-7 monobromo monomethyl ether . Sodium hydride in a DMF/toluene mixture facilitates the reaction, yielding 3-O-MEM-naloxegol (compound 9 ) with >95.5% purity after extraction .

Step 4: MEM Group Deprotection

Deprotection of the MEM group is achieved using 6% HCl in ethyl acetate , avoiding side reactions. This step produces naloxegol base (compound 6 ) .

Step 5: Oxalate Salt Formation

Naloxegol base is treated with anhydrous oxalic acid in n-propanol and methyl-tert-butyl ether to form the oxalate salt. This step ensures high filterability and purity (>99.5%) .

Metabolic Pathways

Naloxegol undergoes hepatic metabolism primarily via CYP3A4 , producing metabolites through:

No major active metabolites are reported, and elimination occurs via feces (68%) and urine (16%) .

Reaction Optimization and Challenges

- Reduction Selectivity : Early methods using sodium borohydride resulted in poor α/β ratios (70:30). Switching to LTBA improved selectivity to 97.34:2.66 .

- Deprotection Issues : Aqueous HCl caused slow reaction rates and impurities, while 6% HCl in ethyl acetate provided optimal conditions .

- Salt Selection : Oxalic acid was preferred over HCl or fumaric acid due to milder reaction conditions and better crystallinity .

Physicochemical Considerations

- Polymorphism : this compound exists in two non-solvated forms (A and B), with Form B being the commercially stable polymorph .

- Solubility : The oxalate salt enhances aqueous solubility (>50 mg/mL across physiological pH), critical for oral bioavailability .

Analytical Validation

- Purity : HPLC and NMR confirmed >99.5% purity, with residual solvents (e.g., toluene, DMF) below ICH limits .

- Bioequivalence : Commercial tablets (25 mg) demonstrated bioequivalence to clinical formulations in dissolution studies .

This synthesis pathway highlights advancements in stereoselectivity and impurity control, enabling scalable production of this compound for therapeutic use in opioid-induced constipation.

Applications De Recherche Scientifique

Treatment of Opioid-Induced Constipation

-

Efficacy in Clinical Trials :

- Phase II Studies : Initial studies demonstrated that naloxegol significantly increased the frequency of spontaneous bowel movements (SBMs) compared to placebo. A notable trial involved 207 patients with OIC who received various doses of naloxegol, showing significant improvements in bowel movement frequency at doses of 25 mg and 50 mg .

- Phase III Studies : Two pivotal studies (KODIAC-04 and KODIAC-05) further confirmed these findings. Participants receiving naloxegol (12.5 mg and 25 mg) exhibited higher response rates in achieving at least three SBMs per week compared to placebo .

- Real-World Evidence :

Safety Profile

Naloxegol has been generally well-tolerated across various studies. Common adverse effects include abdominal pain, diarrhea, and nausea; however, serious adverse events remain rare. In the NACASY study, only one case of intestinal perforation was reported, emphasizing the need for careful monitoring in vulnerable populations .

Potential Future Applications

While currently approved for OIC, ongoing research suggests that naloxegol may have applications beyond this indication:

- Digestive System Disorders : Its mechanism may be beneficial for other gastrointestinal conditions characterized by motility issues.

- Combination Therapies : Future studies may explore its use alongside other medications to enhance overall therapeutic outcomes for patients on long-term opioid therapy .

Data Summary Tables

| Study Type | Population | Dose | Response Rate (%) | Key Findings |

|---|---|---|---|---|

| Phase II | Patients with OIC | 5 mg, 25 mg, 50 mg | Significant increase in SBMs at 25 mg and 50 mg | Well tolerated; mild adverse effects noted |

| Phase III (KODIAC-04) | Non-cancer pain patients | 12.5 mg, 25 mg | Higher than placebo | Significant improvement in SBM frequency |

| Real-World Study (NACASY) | Cancer pain patients | 25 mg | 72.4% responders | Safe and effective; monitored adverse events |

Mécanisme D'action

Naloxegol oxalate functions as an antagonist of opioid binding at the mu-opioid receptor. When administered at recommended dose levels, it acts as a peripherally-acting mu-opioid receptor antagonist in tissues such as the gastrointestinal tract. This action decreases the constipating effects of opioids by inhibiting the delay of gastrointestinal transit time .

Comparaison Avec Des Composés Similaires

- Methylnaltrexone

- Alvimopan

Comparison: Naloxegol oxalate is unique due to its PEGylated structure, which allows it to selectively target peripheral opioid receptors without crossing the blood-brain barrier. This characteristic distinguishes it from other similar compounds like methylnaltrexone and alvimopan, which may have different pharmacokinetic properties and mechanisms of action .

This compound’s ability to alleviate opioid-induced constipation without affecting central opioid receptors makes it a valuable therapeutic agent in managing chronic non-cancer pain .

Activité Biologique

Naloxegol oxalate, marketed under the brand name Movantik, is a peripherally acting mu-opioid receptor antagonist (PAMORA) primarily used to treat opioid-induced constipation (OIC). This article delves into its biological activity, pharmacokinetics, metabolism, clinical efficacy, and safety profile, supported by data tables and case studies.

Pharmacological Mechanism

Naloxegol functions by selectively antagonizing the mu-opioid receptors in the gastrointestinal tract without affecting central opioid receptors. This mechanism alleviates constipation caused by opioids while preserving analgesic effects. The compound is derived from naloxone and modified with a polyethylene glycol (PEG) moiety to enhance its peripheral activity and reduce central nervous system penetration.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

- Absorption : Following oral administration, naloxegol reaches peak plasma concentrations (Cmax) within 1 to 1.5 hours. The absolute bioavailability remains unquantified, but food intake significantly increases both Cmax and area under the curve (AUC) by approximately 47% and 55%, respectively .

- Distribution : The volume of distribution during the terminal phase ranges from 968 to 2140 L, indicating extensive tissue distribution. Plasma protein binding is low at about 4.2% .

- Metabolism : Naloxegol is primarily metabolized by CYP3A4/5 enzymes, with minor contributions from CYP2D6. The drug undergoes extensive hepatic metabolism, and its metabolites are primarily excreted via urine .

- Elimination : The elimination half-life of naloxegol is approximately 8 to 12 hours, allowing for once-daily dosing .

Clinical Efficacy

Naloxegol has been evaluated in several clinical trials for its efficacy in treating OIC. Notable findings include:

- Phase 3 Trials : Two pivotal trials demonstrated that doses of 12.5 mg and 25 mg significantly improved bowel movement frequency compared to placebo over a 12-week period. Patients reported an increase in spontaneous bowel movements and overall satisfaction with their bowel function .

- Long-term Safety : Extended studies have shown that long-term use of naloxegol maintains efficacy without significant adverse effects, making it a viable option for chronic OIC management .

Safety Profile

The safety profile of this compound includes common side effects such as abdominal pain, diarrhea, nausea, and headache. Serious adverse events are rare but can include gastrointestinal perforation in patients with underlying conditions .

Adverse Effects Table

| Adverse Effect | Incidence (%) |

|---|---|

| Abdominal Pain | 20 |

| Diarrhea | 10 |

| Nausea | 8 |

| Headache | 5 |

| Serious Events | <1 |

Case Studies

Several case studies illustrate the clinical application of naloxegol:

- Case Study A : A patient with advanced cancer receiving opioid therapy experienced significant relief from OIC after initiating treatment with naloxegol at a dose of 25 mg daily. Bowel movement frequency increased from once every three days to daily within two weeks.

- Case Study B : In a cohort study involving patients with chronic pain on long-term opioid therapy, naloxegol was associated with improved quality of life scores and reduced reliance on laxatives.

Propriétés

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6)/t28-,29+,32-,33-,34+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYIRXLCPODKLG-VUTNLTPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOCCOCCOCCOCCOCCOCCO[C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H55NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159395 | |

| Record name | Naloxegol oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354744-91-4 | |

| Record name | Naloxegol oxalate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354744914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naloxegol oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALOXEGOL OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65I14TNM33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.